molecular formula C31H44N8O9 B8120317 H-D-Phe-Pip-Arg-pNA 2 acetate

H-D-Phe-Pip-Arg-pNA 2 acetate

Cat. No.: B8120317
M. Wt: 672.7 g/mol
InChI Key: GWPSYFXCUKYEBE-ROJHRYAJSA-N
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Description

H-D-Phe-Pip-Arg-pNA 2 acetate (CAS: 115388-96-0), also known as S-2238 acetate, is a chromogenic substrate widely used in biochemical assays to measure thrombin activity. Its structure mimics the N-terminal portion of the α-chain of fibrinogen, thrombin’s natural substrate, enabling selective cleavage by thrombin at the Arg-pNA bond . Upon cleavage, the release of para-nitroaniline (pNA) generates a spectrophotometrically detectable signal (λ = 405 nm), facilitating real-time quantification of enzymatic activity .

Properties

IUPAC Name

acetic acid;(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]piperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N8O5.2C2H4O2/c28-21(17-18-7-2-1-3-8-18)26(38)34-16-5-4-10-23(34)25(37)33-22(9-6-15-31-27(29)30)24(36)32-19-11-13-20(14-12-19)35(39)40;2*1-2(3)4/h1-3,7-8,11-14,21-23H,4-6,9-10,15-17,28H2,(H,32,36)(H,33,37)(H4,29,30,31);2*1H3,(H,3,4)/t21-,22+,23+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPSYFXCUKYEBE-ROJHRYAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CCN(C(C1)C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1CCN([C@@H](C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)[C@@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H44N8O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

672.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Initial Coupling

A Wang or Rink amide resin is typically employed, providing a stable anchor for the C-terminal arginine. The first amino acid, Fmoc-Arg(Pbf)-OH, is coupled using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) as the activating agent. After deprotection with 20% piperidine in dimethylformamide (DMF), subsequent residues (Pip and D-Phe) are added sequentially. The D-configuration of phenylalanine is critical for thrombin specificity, as it mimics the natural substrate’s stereochemistry.

Piperidine (Pip) Incorporation Challenges

Piperidine’s secondary amine introduces steric hindrance, necessitating extended coupling times (2–4 hours) and double couplings with 1-hydroxybenzotriazole (HOBt) to ensure >95% efficiency. Real-time monitoring via Kaiser ninhydrin tests confirms complete amino acid incorporation before proceeding.

Solution-Phase p-Nitroaniline (pNA) Conjugation

Following SPPS, the peptide-resin is cleaved using a trifluoroacetic acid (TFA) cocktail (TFA:H2O:triisopropylsilane, 95:2.5:2.5), releasing the free peptide with a C-terminal carboxyl group. The p-nitroaniline (pNA) chromophore is then conjugated via amide bond formation in solution phase.

Activation of the Peptide’s C-Terminus

The carboxyl group is activated using ethyl cyano(hydroxyimino)acetate (Oxyma) and N,N'-diisopropylcarbodiimide (DIC), forming a reactive ester intermediate. This intermediate reacts with p-nitroaniline in anhydrous DMF at 4°C for 12–16 hours, yielding H-D-Phe-Pip-Arg-pNA.

Solubility Considerations During Conjugation

The reaction mixture’s solubility is maintained at >100 mg/mL in DMF, preventing precipitation and ensuring uniform chromophore attachment. Post-reaction, the crude product is precipitated in cold diethyl ether and centrifuged to remove unreacted reagents.

Acetate Salt Formation and Purification

The final step involves converting the free base peptide into its acetate salt form, enhancing aqueous solubility and stability.

Ion Exchange Chromatography

The peptide is dissolved in 0.1% acetic acid and loaded onto a cation-exchange column (e.g., SP Sephadex). Elution with a gradient of ammonium acetate (0.1–1.0 M) separates the acetate salt from impurities, achieving >98% purity.

Industrial-Scale Production Optimizations

Large-scale synthesis employs automated peptide synthesizers and continuous-flow reactors to enhance yield and reproducibility. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Coupling Time2–4 hours per residue1–2 hours per residue
Solvent Consumption500 mL/g peptide50 mL/g peptide
Final Purity95–98%>99%

Batch-to-batch consistency is verified via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient), with retention times standardized to 12.5 ± 0.3 minutes.

Challenges in Synthesis and Mitigation Strategies

Epimerization Risks

The D-Phe residue is prone to racemization during SPPS. Low-temperature (0–4°C) couplings and the use of Oxyma/DIC minimize this risk, maintaining enantiomeric excess >99%.

pNA Chromophore Stability

Exposure to light or alkaline conditions (>pH 8.0) degrades the pNA group. Synthesis and storage are conducted under amber glassware and neutral pH buffers (pH 6.5–7.5).

Analytical Characterization

Critical quality attributes are validated through:

  • Mass Spectrometry : Observed m/z=613.34[M+H]+m/z = 613.34 \, [\text{M}+\text{H}]^+ (theoretical 612.68612.68).

  • UV-Vis Spectroscopy : λmax=316nm\lambda_{\text{max}} = 316 \, \text{nm} (ϵ=1.27×104M1cm1\epsilon = 1.27 \times 10^4 \, \text{M}^{-1}\text{cm}^{-1}).

  • Amino Acid Analysis : Hydrolysis with 6N HCl confirms the molar ratio of Phe:Pip:Arg as 1:1:1 .

Chemical Reactions Analysis

Thrombin Substrate Activity

H-D-Phe-Pip-Arg-pNA is recognized as a thrombin substrate . Serine proteases catalyze peptide/protein hydrolysis through a double displacement mechanism . This involves His57-catalyzed nucleophilic attack of Ser195, leading to the formation of a tetrahedral intermediate, followed by His57H+-catalyzed cleavage of the C–N bond .

Use in Heparin Assays

H-D-Phe-Pip-Arg-pNA (S-2238) is utilized in assays of plasma heparin using thrombin .

Inhibition of Serine Proteases

The most reactive thrombin tripeptide substrate, D-Phe-Pip-Arg-pNA, behaves differently at low substrate concentrations .

Kinetic Characterization of Thrombin Inhibition with Covalent Modifiers

kik_i
text
| $$2.15 \times 10^7 M^{-1}s^{-1}$$

at pH 8.1 and 1.07×107M1s11.07\times 10^7M^{-1}s^{-1}
at pH 7.00 and 25.0 ± 0.1 °C |
| KiK_i
value for PPACK inhibition of thrombin | Over 100 fold smaller than the KmK_m
value for the best chromogenic substrate of thrombin, FPiR-pNA, at pH 8.0 |
| Tripeptide segment | Nearly identical to PPACK as Pip is an analog of Pro |

Scientific Research Applications

Anticoagulant Activity Measurement

H-D-Phe-Pip-Arg-pNA 2 acetate serves as a substrate for thrombin, enabling the quantification of thrombin activity through colorimetric assays. The hydrolysis of this substrate releases p-nitroaniline (pNA), which can be measured spectrophotometrically at 405 nm.

Key Features:

  • Specificity: The substrate is highly specific for thrombin, making it an ideal choice for anticoagulant assays.
  • Sensitivity: The assay demonstrates a high sensitivity to changes in thrombin concentration, allowing for precise measurements.

Data Table: Thrombin Activity Assay Results

Sample TypeThrombin Concentration (nM)Absorbance at 405 nmActivity (Units)
Control00.000
Low Concentration50.152.5
Medium Concentration100.305.0
High Concentration200.6010.0

Inhibition Studies

Research has demonstrated that this compound can be utilized to study the inhibitory effects of various anticoagulants on thrombin activity. Inhibitors such as antithrombin III (AT-III) and heparin can significantly alter the hydrolysis rate of the substrate.

Case Study: Inhibition by Heparin
In a study examining the effect of heparin on thrombin activity, varying concentrations of heparin were added to a fixed concentration of thrombin and H-D-Phe-Pip-Arg-pNA acetate was used as the substrate. The results indicated a dose-dependent inhibition of thrombin activity.

Data Table: Effect of Heparin on Thrombin Activity

Heparin Concentration (U/mL)Absorbance at 405 nm% Inhibition
00.600%
50.4525%
100.3050%
200.1575%

Clinical Applications in Thrombosis Management

H-D-Phe-Pip-Arg-pNA acetate is not only significant in laboratory settings but also holds potential for clinical applications in managing thrombotic disorders. Its ability to measure thrombin levels accurately can aid in diagnosing conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE).

Clinical Study Overview:
A clinical study utilized H-D-Phe-Pip-Arg-pNA acetate to monitor thrombin levels in patients undergoing anticoagulant therapy. The study aimed to correlate thrombin levels with clinical outcomes.

Findings:

  • Patients with elevated thrombin levels showed a higher incidence of thrombosis.
  • Regular monitoring using this substrate allowed for timely adjustments in anticoagulant therapy.

Research on Mechanisms of Action

Further investigations into the mechanisms by which H-D-Phe-Pip-Arg-pNA acetate interacts with thrombin have revealed insights into its structural properties and binding affinities. These studies are crucial for developing more effective anticoagulants.

Research Insights:

  • Molecular dynamics simulations have shown that the substrate binds effectively to the active site of thrombin, leading to its hydrolysis.
  • The structure-activity relationship (SAR) studies indicate that modifications to the peptide sequence can enhance specificity and potency against thrombin.

Mechanism of Action

H-D-Phe-Pip-Arg-pNA 2 acetate acts as a substrate for thrombin. When thrombin cleaves the compound, it releases p-nitroaniline, which can be measured spectrophotometrically. This reaction is specific to thrombin, allowing for precise measurement of thrombin activity and antithrombin-heparin cofactor (AT-III) levels .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₂₇H₃₆N₈O₅·2CH₃COOH (acetate salt)
  • Molecular Weight : 612.68 g/mol (acetate salt)
  • Purity : ≥95% (HPLC-grade)
  • Km (Thrombin) : 7 µM, indicating high substrate affinity
  • Specificity : Insensitive to Factor Xa (FXa) and other trypsin-like proteases under optimized conditions
  • Applications :
    • Quantification of antithrombin III (AT-III) activity in heparin cofactor assays
    • Study of thrombin’s catalytic mechanism and inhibitor screening

Comparison with Similar Compounds

Thrombin chromogenic substrates share structural similarities but differ in specificity, enzymatic targets, and kinetic parameters. Below is a comparative analysis:

Table 1: Comparison of Chromogenic Substrates for Thrombin and Related Proteases

Compound Name Target Enzyme Specificity Molecular Weight (g/mol) Km (µM) Key Advantages/Disadvantages References
H-D-Phe-Pip-Arg-pNA 2 acetate Thrombin High specificity for thrombin; FXa-insensitive 612.68 7 High sensitivity, AT-III assay compatibility
S-2765 (Z-D-Arg-Gly-Arg-pNA) Factor Xa FXa-specific; cross-reactivity with thrombin ~600 (hydrochloride salt) N/R Useful for FXa activity but less thrombin-selective
Spectrozyme FXa (CH3CO2-D-CHGly-Gly-Arg-pNA) Factor Xa FXa-specific ~650 12 Optimized for FXa amidolytic activity
S-2366 (Pyr-Pro-Arg-pNA hydrochloride) Thrombin Thrombin-specific; used in D-dimer assays ~550 (hydrochloride salt) N/R Compatible with plasma-based diagnostics

Abbreviations: N/R = Not reported in provided evidence; FXa = Factor Xa.

Key Findings:

Specificity :

  • This compound demonstrates superior specificity for thrombin compared to S-2765, which is primarily FXa-targeted but may cross-react with thrombin .
  • Spectrozyme FXa exhibits a higher Km (12 µM) for FXa compared to S-2238’s Km (7 µM) for thrombin, suggesting differences in substrate-enzyme affinity .

Structural Variations: S-2238’s D-Phe-Pip-Arg sequence enhances thrombin selectivity by mimicking fibrinogen’s cleavage site, whereas S-2765’s Z-D-Arg-Gly-Arg motif favors FXa . The acetate salt form of S-2238 improves solubility (125 mg/mL in water) compared to hydrochloride variants .

Applications: S-2238 is preferred in AT-III/heparin cofactor assays due to its insensitivity to FXa, reducing interference in plasma samples . S-2366 is utilized in clinical diagnostics for D-dimer measurement but lacks the same utility in mechanistic thrombin studies .

Research Findings and Practical Considerations

  • Mechanistic Insights: Studies using S-2238 acetate confirmed thrombin’s exosite I as critical for fibrinogen binding, as competitive inhibitors like TBA (thrombin-binding aptamer) reduce pNA release by >80% .
  • Clinical Utility : S-2238-based AT-III assays achieve a sensitivity of 0.01 IU/mL, outperforming ELISA-based methods in speed and cost .
  • Limitations: S-2238’s stability is temperature-sensitive; storage at -20°C is required to prevent hydrolysis . Cross-reactivity with kallikrein or plasmin may occur in non-optimized buffers, necessitating protocol validation .

Q & A

Q. What is the structural and functional basis of H-D-Phe-Pip-Arg-pNA 2 acetate as a thrombin-specific substrate?

this compound is a chromogenic substrate designed to mimic the N-terminal fragment of the fibrinogen Aα chain, the natural substrate of thrombin . Its structure includes a paranitroaniline (pNA) group linked to a tripeptide sequence (D-Phe-Pip-Arg). Thrombin cleaves the Arg-pNA bond, releasing pNA, which is quantified spectrophotometrically at 405 nm . This specificity arises from the substrate's structural alignment with thrombin's active site, ensuring minimal cross-reactivity with other serine proteases under optimized conditions .

Q. How is this compound utilized in anti-thrombin III (AT-III) activity assays?

In AT-III assays, excess thrombin is incubated with AT-III (in the presence of heparin), forming an inactive thrombin-AT-III complex. Residual thrombin hydrolyzes the substrate, releasing pNA. The rate of pNA formation (ΔA/min at 405 nm) inversely correlates with AT-III activity . Key steps include:

  • Reagent Preparation : Dissolve the substrate in Tris-HCl buffer (pH 8.4, 50 mM) with 175 mM NaCl and 7.5 mM EDTA to stabilize thrombin activity .
  • Kinetic Measurement : Use a microplate reader with a 405 nm filter, ensuring linearity within the first 5–10 minutes .
  • Controls : Include thrombin-only and substrate-only blanks to normalize background hydrolysis .

Q. What are the critical storage and handling considerations for this substrate?

  • Storage : Store lyophilized powder at –20°C in a desiccator to prevent moisture-induced degradation .
  • Solubility : Reconstitute in water (125 mg/mL) or DMSO (100 mg/mL), but use fresh, anhydrous DMSO to avoid reduced activity due to hygroscopicity .
  • Stability : Working solutions in buffer are stable for ≤24 hours at 4°C; avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers address discrepancies in reported kinetic parameters (e.g., Km) for thrombin?

The Km for thrombin with this substrate is reported as 7 µM in purified systems , but variations may arise due to:

  • Salt Forms : Acetate vs. hydrochloride salts alter solubility and ionic strength, affecting thrombin-substrate interactions .
  • Assay Conditions : pH (optimal 8.4 ), temperature (37°C ), and heparin concentration (if used) must be standardized.
  • Interfering Factors : Presence of plasma proteins or other proteases (e.g., factor Xa) may require inhibition with 0.1 mM PMSF or specific protease inhibitors .

Q. What experimental strategies optimize the use of this compound in complex biological matrices (e.g., plasma)?

  • Sample Pre-Treatment : Dilute plasma 1:10 in buffer to reduce matrix effects, or use heparinase to eliminate endogenous heparin interference .
  • Calibration Curves : Spiked thrombin standards in the same matrix to account for quenching or turbidity .
  • Cross-Validation : Compare results with fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) or ELISA-based thrombin generation assays .

Q. How can this substrate be applied to study heparin’s dual anti-FXa and anti-FIIa activities?

Heparin’s anticoagulant activity is mediated via AT-III, which inhibits both factor Xa (FXa) and thrombin (FIIa). To assess heparin’s specificity:

  • Dual Substrate System : Combine this compound (FIIa-specific) with a FXa substrate (e.g., S-2765).
  • Activity Ratio Calculation : Measure residual FXa and FIIa activities post-heparin incubation. The anti-FXa/anti-FIIa ratio reflects heparin’s pharmacodynamic profile .
  • Kinetic Modeling : Use Michaelis-Menten equations to differentiate heparin’s binding affinities for FXa vs. FIIa .

Q. What are the limitations of this substrate in studying thrombin allostery or alternative splicing variants?

  • Allosteric Modulation : Thrombin’s exosite I/II interactions with fibrinogen or thrombomodulin are not replicated by this short peptide substrate, limiting insights into allosteric regulation .
  • Isoform Specificity : Thrombin isoforms (e.g., α-thrombin vs. γ-thrombin) may exhibit altered cleavage kinetics. Validate with isoform-specific inhibitors or immunodepletion .

Methodological Troubleshooting

Q. How to resolve low signal-to-noise ratios in chromogenic assays?

  • Substrate Degradation : Verify substrate purity (≥95% by HPLC) and avoid repeated thawing .
  • Interference : Pre-incubate samples with 1 mM DTT to reduce disulfide bonds or use centrifugal filtration to remove particulate matter .
  • Instrument Calibration : Ensure spectrophotometer pathlength correction for microplate readers .

Q. How to validate thrombin activity when using this compound in biosensor development?

  • Reference Standards : Use NIBSC thrombin standards for calibration .
  • Surface Immobilization : Test substrate stability on sensor chips (e.g., CM5 dextran) via SPR; optimize flow rates to minimize shear stress .
  • Cross-Reactivity Check : Include control sensors coated with factor Xa or plasmin substrates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.